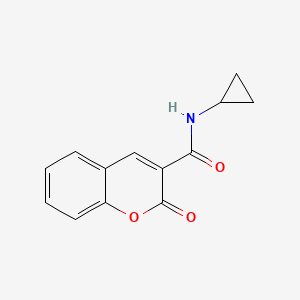
N-cyclopropyl-2-oxochromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-2-oxochromene-3-carboxamide: is a chemical compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of a cyclopropyl group and a carboxamide moiety in this compound adds to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2-oxochromene-3-carboxamide typically involves the cyclopropanation of N-substituted 2-oxochromene-3-carboxamides. One common method involves the reaction of zinc enolate, prepared from 1,1-dibromo-3,3-dimethylbutan-2-one, with N-substituted 2-oxochromene-3-carboxamides. This reaction yields 1-(2,2-dimethyl-propanoyl)-2-oxo-1a,7b-dihydrocyclopropa[c]chromene-1a-carboxamides as single isomers .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: N-cyclopropyl-2-oxochromene-3-carboxamide undergoes various chemical reactions, including cyclopropanation, substitution, and reduction reactions. The cyclopropanation reaction is particularly notable, where zinc enolate reacts with the compound to form cyclopropyl derivatives .
Common Reagents and Conditions:
Cyclopropanation: Zinc enolate prepared from 1,1-dibromo-3,3-dimethylbutan-2-one.
Substitution: Various nucleophiles can be used for substitution reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Major Products Formed: The major products formed from these reactions include cyclopropyl derivatives and substituted chromene carboxamides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique chemical properties and reactivity.
Biology:
- Investigated for its potential antimicrobial and antifungal activities.
- Studied for its cytotoxic effects on cancer cell lines .
Medicine:
- Potential therapeutic applications due to its biological activities.
- Studied as a potential inhibitor of enzymes such as 5-lipoxygenase .
Industry:
- Potential use in the development of new pharmaceuticals and agrochemicals.
- Studied for its potential applications in material science.
Wirkmechanismus
The exact mechanism of action of N-cyclopropyl-2-oxochromene-3-carboxamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its potential inhibitory activity against 5-lipoxygenase suggests that it may interfere with the enzyme’s active site, thereby inhibiting its function .
Vergleich Mit ähnlichen Verbindungen
- N-cyclopropyl-3-oxo-3H-benzo[f]chromene-2-carboxamide
- N-cyclohexyl-2-oxochromene-3-carboxamide
- N-benzyl-2-oxochromene-3-carboxamide
Comparison: N-cyclopropyl-2-oxochromene-3-carboxamide is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and therapeutic potential. For example, the cyclopropyl group can influence the compound’s ability to interact with specific molecular targets, potentially enhancing its biological activity .
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-12(14-9-5-6-9)10-7-8-3-1-2-4-11(8)17-13(10)16/h1-4,7,9H,5-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAWWZLPCHXQRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide](/img/structure/B7481110.png)
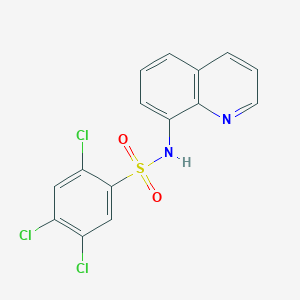
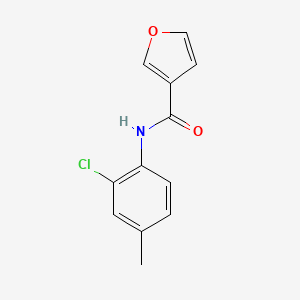
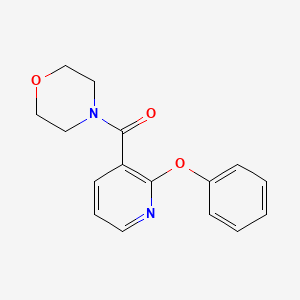
![N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide](/img/structure/B7481136.png)
![1-[(2-Fluorophenyl)acetyl]-5-(2-methyl-1,3-thiazol-4-yl)indoline](/img/structure/B7481160.png)
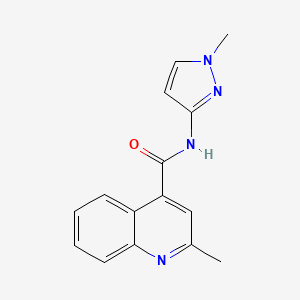
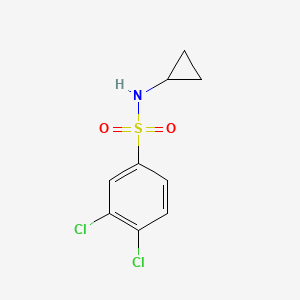
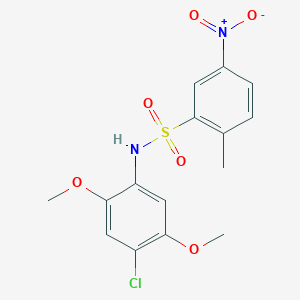
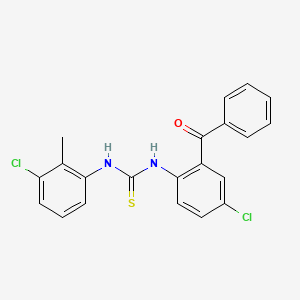
![Ethyl 4-[4-[(3,5-difluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7481195.png)

![N-[(2-methylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B7481212.png)
![Methyl 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]benzoate](/img/structure/B7481214.png)
